molecular formula C13H20ClNO B13253503 (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

Cat. No.: B13253503
M. Wt: 241.76 g/mol
InChI Key: YLQWYNQNQQLOSM-JLOHTSLTSA-N
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Description

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol: is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a 4-chlorophenyl group, an ethylamino group, and a 3-methylbutan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloroacetophenone, ethylamine, and 3-methylbutan-1-ol.

    Step 1: The 4-chloroacetophenone undergoes a reductive amination with ethylamine to form the intermediate 1-(4-chlorophenyl)ethylamine.

    Step 2: The intermediate is then subjected to a stereoselective reduction to introduce the chiral center, resulting in (2S)-1-(4-chlorophenyl)ethylamine.

    Step 3: Finally, the (2S)-1-(4-chlorophenyl)ethylamine is reacted with 3-methylbutan-1-ol under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Potential applications in drug development due to its structural similarity to known pharmacophores.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the ethylamino moiety allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • (2S)-2-{[1-(4-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol
  • (2S)-2-{[1-(4-bromophenyl)ethyl]amino}-3-methylbutan-1-ol
  • (2S)-2-{[1-(4-methylphenyl)ethyl]amino}-3-methylbutan-1-ol

Comparison:

  • The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity, biological activity, and physical properties.
  • The unique combination of the 4-chlorophenyl group and the ethylamino moiety in the target compound provides specific interactions that may not be present in similar compounds, highlighting its uniqueness.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1

InChI Key

YLQWYNQNQQLOSM-JLOHTSLTSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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